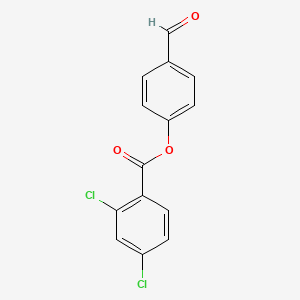

4-Formylphenyl 2,4-dichlorobenzoate

Description

4-Formylphenyl 2,4-dichlorobenzoate (C₁₄H₈Cl₂O₃) is an aromatic ester featuring a 2,4-dichlorobenzoate group esterified to a 4-formylphenol moiety. The compound is characterized by two chlorine atoms at the 2- and 4-positions of the benzoyl group and a formyl (-CHO) substituent at the para position of the phenyl ring. This structure confers unique electronic and steric properties, making it a versatile intermediate in organic synthesis, particularly for constructing Schiff bases (azomethines) with applications in optoelectronics and materials science .

Synthesis: The compound is synthesized via esterification of 2,4-dichlorobenzoic acid with 4-formylphenol under mild conditions, often using coupling agents or acid catalysts . The formyl group enables further functionalization, such as condensation with amines to generate azomethines, which are pivotal in designing optoelectronic materials .

Properties

IUPAC Name |

(4-formylphenyl) 2,4-dichlorobenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H8Cl2O3/c15-10-3-6-12(13(16)7-10)14(18)19-11-4-1-9(8-17)2-5-11/h1-8H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKOUIFFMHCESMJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=O)OC(=O)C2=C(C=C(C=C2)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H8Cl2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501231932 | |

| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

321725-88-6 | |

| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=321725-88-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoic acid, 2,4-dichloro-, 4-formylphenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501231932 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 4-Formylphenyl 2,4-dichlorobenzoate typically involves the esterification of 4-formylphenol with 2,4-dichlorobenzoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane . The reaction conditions often require refluxing the mixture for several hours to ensure complete esterification.

Chemical Reactions Analysis

4-Formylphenyl 2,4-dichlorobenzoate can undergo various chemical reactions, including:

Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The chlorine atoms on the benzene ring can be substituted with other nucleophiles in the presence of a suitable catalyst.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and reaction temperatures ranging from room temperature to reflux conditions.

Scientific Research Applications

4-Formylphenyl 2,4-dichlorobenzoate is widely used in scientific research, particularly in the following areas:

Proteomics: It is used as a biochemical reagent for labeling and identifying proteins in complex mixtures.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules, particularly those with potential pharmaceutical applications.

Material Science: It is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Formylphenyl 2,4-dichlorobenzoate involves its interaction with specific molecular targets, such as proteins and enzymes. The formyl group can form covalent bonds with nucleophilic residues in proteins, leading to the formation of stable adducts. This interaction can alter the activity of the target protein, making it useful for studying protein function and interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds are structurally related to 4-formylphenyl 2,4-dichlorobenzoate, differing in substituent positions, halogens, or additional functional groups:

Physicochemical and Reactivity Comparisons

Substituent Position Effects :

- The para-formyl isomer (target compound) exhibits stronger conjugation between the formyl group and the ester carbonyl, enhancing its UV-Vis absorption maxima compared to the meta-formyl isomer (λₐᵦₛ ~ 320 nm vs. 305 nm in azomethine derivatives) .

- The 3-formyl isomer () shows reduced planarity, leading to lower thermal stability (Tₘ = 150°C vs. 165°C for the para isomer in DSC studies) .

Halogen Effects: Replacing chlorine with fluorine (e.g., 2,4-difluorobenzoate in ) increases the electron-withdrawing effect, accelerating ester hydrolysis rates (t₁/₂ = 2 h vs. 5 h for dichlorobenzoates in alkaline conditions) . The mono-chloro analogue (4-chlorobenzoate) lacks the steric hindrance of the 2-Cl substituent, improving solubility in polar solvents (e.g., 25 mg/mL in ethanol vs. 15 mg/mL for the dichloro compound) .

Functional Group Additions: The ethoxy group in 2-ethoxy-4-formylphenyl 2,4-dichlorobenzoate () increases molecular weight (339.17 vs. 295.115) and lipophilicity (logP = 3.2 vs. 2.8), enhancing compatibility with non-polar matrices in polymer applications .

Biological Activity

4-Formylphenyl 2,4-dichlorobenzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, chemical properties, and biological effects of this compound, with a focus on its antimicrobial properties and mechanisms of action.

This compound belongs to the class of organic compounds known as benzoates, characterized by an ester or salt derived from benzoic acid. Its structure includes a formyl group and a dichlorobenzoate moiety, which contribute to its reactivity and interactions with biological targets.

Structure

- IUPAC Name : this compound

- Molecular Formula : C16H12Cl2O3

- Molecular Weight : 335.18 g/mol

Synthesis

The synthesis of this compound typically involves the esterification of 2,4-dichlorobenzoic acid with 4-formylphenol. The reaction is generally facilitated by dehydrating agents such as thionyl chloride or dicyclohexylcarbodiimide (DCC) under reflux conditions in organic solvents like dichloromethane or toluene.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of derivatives of this compound. Research indicates that these compounds exhibit significant inhibitory effects against various strains of bacteria, including drug-resistant variants.

Case Study: Antimicrobial Efficacy

A study tested the antimicrobial activity of related compounds against Staphylococcus aureus and Acinetobacter baumannii. The minimum inhibitory concentrations (MIC) were found to be as low as 0.78 µg/mL for S. aureus and 1.56 µg/mL for A. baumannii, demonstrating potent growth inhibition and biofilm eradication capabilities .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 0.78 |

| Acinetobacter baumannii | 1.56 |

The proposed mechanism for the antimicrobial activity involves disruption of bacterial cell membranes, leading to increased permeability and eventual cell death. The presence of the formyl group allows for covalent interactions with nucleophilic sites on proteins, potentially altering their function and stability.

Research Findings

Research into the biological activity of this compound has revealed various applications in both medicinal chemistry and agricultural science. Its unique structure allows it to act as a versatile building block for synthesizing more complex molecules with targeted biological activities.

Additional Applications

- Proteomics Research : Used to study protein interactions and modifications.

- Industrial Applications : Potential use in producing specialty chemicals and materials.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.